molecular formula C30H22 B14233228 Spiro[9H-fluorene-9,2'-[2H]indene], 1',3'-dihydro-1'-(1H-inden-2-yl)- CAS No. 398128-08-0

Spiro[9H-fluorene-9,2'-[2H]indene], 1',3'-dihydro-1'-(1H-inden-2-yl)-

Cat. No.: B14233228
CAS No.: 398128-08-0
M. Wt: 382.5 g/mol
InChI Key: NOAGMIUJZKPXNV-UHFFFAOYSA-N
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Description

Spiro[9H-fluorene-9,2’-[2H]indene], 1’,3’-dihydro-1’-(1H-inden-2-yl)- is a complex organic compound characterized by its unique spiro structure. This compound is part of a broader class of spiro compounds, which are known for their distinctive three-dimensional architecture. The spiro structure imparts unique chemical and physical properties, making these compounds valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[9H-fluorene-9,2’-[2H]indene], 1’,3’-dihydro-1’-(1H-inden-2-yl)- typically involves multi-step organic reactions. One common method is the Suzuki cross-coupling reaction, which is used to form carbon-carbon bonds between two organic molecules. This reaction often employs palladium catalysts and requires specific reaction conditions, such as the presence of a base and an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and efficiency, often utilizing automated systems and continuous flow reactors to ensure consistent product quality. The choice of solvents, catalysts, and reaction conditions is critical to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Spiro[9H-fluorene-9,2’-[2H]indene], 1’,3’-dihydro-1’-(1H-inden-2-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

Mechanism of Action

The mechanism by which Spiro[9H-fluorene-9,2’-[2H]indene], 1’,3’-dihydro-1’-(1H-inden-2-yl)- exerts its effects is primarily through its interaction with specific molecular targets. The spiro structure allows for unique spatial arrangements, facilitating interactions with enzymes, receptors, and other biomolecules. These interactions can modulate various biological pathways, leading to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[9H-fluorene-9,2’-[2H]indene], 1’,3’-dihydro-1’-(1H-inden-2-yl)- stands out due to its specific spiro structure, which imparts unique electronic properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions .

Properties

CAS No.

398128-08-0

Molecular Formula

C30H22

Molecular Weight

382.5 g/mol

IUPAC Name

1-(1H-inden-2-yl)spiro[1,3-dihydroindene-2,9'-fluorene]

InChI

InChI=1S/C30H22/c1-2-10-21-18-23(17-20(21)9-1)29-24-12-4-3-11-22(24)19-30(29)27-15-7-5-13-25(27)26-14-6-8-16-28(26)30/h1-17,29H,18-19H2

InChI Key

NOAGMIUJZKPXNV-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=C1C3C4=CC=CC=C4CC35C6=CC=CC=C6C7=CC=CC=C57

Origin of Product

United States

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